Naphazoline nitrate

描述

Naphazoline nitrate is a sympathomimetic vasoconstrictor primarily used in ophthalmic and nasal preparations. It is known for its rapid action in reducing swelling and congestion when applied to mucous membranes. This compound is commonly found in over-the-counter eye drops and nasal decongestants, providing relief from redness and nasal congestion .

准备方法

Synthetic Routes and Reaction Conditions: Naphazoline nitrate can be synthesized through the condensation of alpha-naphthylacetic acid with ethylenediamine in the presence of a solvent like 1,2,4-trichlorobenzene. This method has been optimized to increase the yield and purity of the final product .

Industrial Production Methods: The industrial synthesis of this compound involves the use of green chemistry principles to enhance productivity and reduce environmental impact.

化学反应分析

Reaction Pathways

The general reaction pathway can be summarized as follows:

-

Condensation Reaction :

-

Reactants : 1-Naphthaleneacetic acid and ethylenediamine.

-

Product : Formation of naphazoline base.

-

-

Nitration :

-

Reactants : Naphazoline base and nitric acid.

-

Product : Naphazoline nitrate.

-

Analytical Methods

Several analytical methods are employed to assess the quality of this compound:

-

UV-Visible Spectrophotometry : A method developed for quantifying this compound involves a nucleophilic substitution reaction with 1,2-naphthoquinone-4-sulfonate in an alkaline medium, yielding a colored product that can be measured spectrophotometrically at nm .

Quality Parameters

Quality control parameters for this compound include:

-

Appearance : Should be a white or almost white crystalline powder.

-

Assay : Typically greater than 99% purity.

-

Total Impurities : Less than 0.1% after purification processes.

| Quality Parameter | Specification | Result |

|---|---|---|

| Appearance | White crystalline | Meets standard |

| Assay | >99% | 100% |

| Total Impurities | <0.1% | Meets standard |

Green Chemistry Principles

The synthesis of this compound has been modified to align with green chemistry principles, focusing on reducing waste and using less toxic solvents. The E-factor, which measures environmental impact based on waste generated per kilogram of product, has been significantly reduced in modified synthesis methods—showing improvements from an E-factor of 263 to just 37 .

Regeneration of Solvents

The regeneration and reuse of solvents like 1,2,4-trichlorobenzene have been shown not to adversely affect the quality of the final product, making the process more sustainable .

科学研究应用

Pharmacological Applications

1.1 Nasal Decongestant

Naphazoline nitrate is widely used as a nasal decongestant due to its ability to constrict blood vessels in the nasal mucosa, thereby reducing swelling and congestion. It is commonly found in over-the-counter nasal sprays and drops. A notable case study reported a patient who developed chronic headaches from excessive use of this compound, illustrating the potential for medication overuse headaches related to this compound .

1.2 Ophthalmic Solutions

In ophthalmology, this compound has been explored for its potential to reduce intraocular pressure and induce miosis (pupil constriction). Research has shown that formulations using naphazoline can enhance aqueous humor concentration, which is beneficial in managing certain eye conditions .

1.3 Toxicological Studies

this compound has also been the subject of toxicological studies, particularly concerning accidental overdoses in children. A case involving a 7-year-old boy highlighted the clinical and forensic implications of naphazoline intoxication, emphasizing the need for careful monitoring of its use .

3.1 Chronic Headache from Overuse

A detailed case study reported a 34-year-old man who misdiagnosed his condition as chronic sinusitis and self-medicated with this compound nasal spray for years. His prolonged use led to a medication overuse headache, highlighting the importance of proper diagnosis and cautious use of decongestants .

3.2 Experimental Models

In experimental settings, this compound has been utilized to model rhinitis medicamentosa, demonstrating its effects on nasal mucosa when used excessively. This research provides insights into the pharmacodynamics of naphazoline and its potential adverse effects when misused .

作用机制

Naphazoline nitrate functions as a vasoconstrictor by stimulating alpha adrenergic receptors in the arterioles. This stimulation leads to the release of norepinephrine, which binds to the receptors and causes vasoconstriction, thereby reducing congestion at the site of administration . The compound acts on both alpha-1 and alpha-2 adrenergic receptors, contributing to its rapid and effective action .

相似化合物的比较

Oxymetazoline: Another alpha adrenergic agonist used in nasal decongestants and eye drops.

Phenylephrine: A common vasoconstrictor used in nasal sprays and eye drops.

Tetrahydrozoline: Used in eye drops for redness relief.

Comparison: Naphazoline nitrate is unique in its rapid action and high efficacy in reducing congestion. Compared to oxymetazoline and phenylephrine, this compound has a more pronounced effect on alpha adrenergic receptors, leading to quicker relief of symptoms . Additionally, its use in both ophthalmic and nasal preparations highlights its versatility and effectiveness .

生物活性

Naphazoline nitrate is a topical decongestant primarily used in nasal sprays to alleviate symptoms of nasal congestion. This compound is known for its biological activity, particularly its effects on the adrenergic system, which plays a crucial role in its therapeutic and adverse effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Naphazoline acts as an α2-adrenergic receptor agonist , leading to vasoconstriction in the nasal mucosa. This action reduces blood flow and subsequently decreases edema, thereby relieving nasal congestion. Its mechanism involves:

- Vasoconstriction : Naphazoline induces vasoconstriction by stimulating α2-adrenergic receptors, which leads to reduced blood flow in the nasal passages.

- Analgesic Effects : Initial use can produce analgesic effects through the activation of both adrenergic and opioidergic systems. However, prolonged use may lead to rebound headaches and other complications due to an inflammatory cascade mediated by nitric oxide and arachidonic acid .

Pharmacokinetics and Bioavailability

Naphazoline demonstrates significant systemic absorption when administered intranasally. Studies indicate that its bioavailability exceeds 50%, which contributes to both its therapeutic effects and potential side effects. The drug's permeability through biological membranes has been studied using various models, revealing a passive diffusion mechanism .

Adverse Effects and Case Studies

While naphazoline is effective for short-term relief of nasal congestion, its overuse can lead to several adverse effects:

- Medication Overuse Headache : A notable case involved a 34-year-old male who developed chronic headaches attributed to excessive naphazoline use for self-diagnosed chronic rhinitis. His condition improved upon cessation of the drug, highlighting the risks associated with prolonged use .

- Mucosal Damage : Experimental studies on animal models have shown that naphazoline can cause ciliary dysfunction and epithelial damage in the nasal mucosa over time .

Research Findings

Several studies have explored the biological activity of this compound:

属性

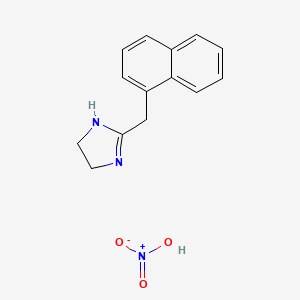

IUPAC Name |

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.HNO3/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4/h1-7H,8-10H2,(H,15,16);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHXYMFVNNUHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863496 | |

| Record name | Naphthylmethyl-2-imidazoline nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5144-52-5, 10061-11-7 | |

| Record name | Naphazoline nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-(1-naphthalenylmethyl)-, nitrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10061-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphazoline nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010061117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthylmethyl-2-imidazoline nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphazoline nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHAZOLINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC99GR1T5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Naphazoline nitrate?

A1: this compound is a sympathomimetic drug that primarily acts as an alpha-adrenergic agonist. [, ] It binds to alpha-adrenergic receptors, particularly the alpha-1 subtype, present in blood vessels of the nasal mucosa. [, ] This binding leads to vasoconstriction, reducing blood flow and subsequently, nasal congestion. [, ]

Q2: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H15N3O3, and its molecular weight is 273.28 g/mol. [, ]

Q3: What spectroscopic techniques are used to characterize this compound?

A4: UV-Spectrophotometry is widely employed for both qualitative and quantitative analysis of this compound. [, ] Characteristic UV absorption maxima are observed around 270-280 nm in various solvents. [] Additionally, HPLC with UV detection is used for quantitative analysis in pharmaceutical formulations. []

Q4: What are some challenges in developing analytical methods for this compound in complex formulations?

A6: The presence of other active ingredients and excipients, especially those with similar physicochemical properties, can interfere with this compound analysis. [, , ] For instance, methylparaben, often present in nasal preparations, can overlap spectrally with this compound. []

Q5: How is the presence of methylparaben addressed when analyzing this compound in pharmaceutical formulations?

A7: Several spectrophotometric techniques have been developed to overcome interference from methylparaben, including derivative spectrophotometry, dual-wavelength methods, and chemometric analysis. [] These techniques exploit the unique spectral characteristics of each compound to achieve accurate and selective determination. []

Q6: What are some examples of High-Performance Liquid Chromatography (HPLC) methods used to analyze this compound in pharmaceutical formulations?

A8: Reverse-phase HPLC with UV detection is commonly used. [, , ] One method utilizes a C18 column with a mobile phase composed of acetonitrile/water/triethylamine, adjusted to a specific pH. [] Another method employs a C8 column with an acetonitrile-diluted acetic acid mobile phase containing tetramethylammonium bromide. []

Q7: Are there any alternative analytical techniques to HPLC for analyzing this compound in formulations?

A9: Yes, High-Performance Thin Layer Chromatography (HPTLC) coupled with UV-densitometry has been explored for this compound quantification in nasal drops. [] This method offers a faster and potentially more cost-effective alternative to HPLC. []

Q8: What is the role of validation in developing analytical methods for this compound?

A10: Validation is crucial to ensure the accuracy, precision, selectivity, linearity, and sensitivity of any analytical method used for this compound quantification. [, ] This process involves rigorous testing and statistical analysis to demonstrate the method's reliability and suitability for its intended purpose. [, ]

Q9: What is the environmental impact of using 1,2,4-trichlorobenzene in the synthesis of this compound?

A12: 1,2,4-trichlorobenzene is a solvent traditionally used in this compound synthesis and is considered an environmental hazard. [] To mitigate this, research has focused on regenerating and reusing this solvent to reduce waste and environmental impact. []

Q10: How does the use of regenerated 1,2,4-trichlorobenzene compare to fresh solvent in terms of this compound quality?

A13: Studies indicate that this compound synthesized using regenerated 1,2,4-trichlorobenzene meets the quality standards of the European Pharmacopoeia. [] The impurity profile and polymorphic form of the final product are comparable between the two solvents. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。